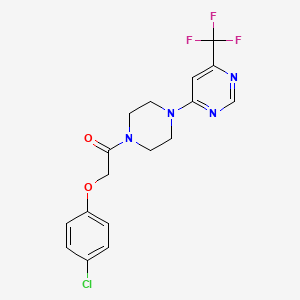
2-(4-Chlorophenoxy)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(4-Chlorophenoxy)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone" is a chemical entity that appears to be designed for biological activity, given its complex structure that includes a piperazine ring and a trifluoromethylpyrimidinyl moiety. Although the exact details of this compound are not provided in the given papers, it is likely that it shares some characteristics with the compounds discussed in the provided research.
Synthesis Analysis
In the first paper, a series of 2-(benzyl(4-chlorophenyl)amino)-1-(piperazin-1-yl)ethanone derivatives were synthesized using a molecular hybridization approach . This suggests that the compound could potentially be synthesized using similar methods. The synthesis involved the design, characterization, and in-vitro evaluation of the compounds for their HIV-1 RT inhibitory activity. The synthesis process is likely to involve multiple steps, including the formation of the piperazine moiety and the attachment of the 4-chlorophenyl and trifluoromethylpyrimidinyl groups.
Molecular Structure Analysis
The molecular structure of compounds related to the one has been analyzed using in-silico studies to predict binding affinity with HIV-1 RT . Additionally, the three-dimensional structure of a related enaminone containing a morpholine moiety was confirmed by single-crystal X-ray crystallography . These techniques could be applied to the compound to understand its three-dimensional conformation and potential interactions with biological targets.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include the reaction of piperazine derivatives with other reagents to form the final products with potential biological activity . The Biginelli reaction, as mentioned in the second paper, is a multicomponent chemical reaction that could be relevant to the synthesis of dihydropyrimidinone derivatives containing a piperazine moiety . This suggests that the compound may also be synthesized through similar multicomponent reactions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound "2-(4-Chlorophenoxy)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone" are not detailed in the provided papers, the properties of similar compounds can be inferred. The presence of a piperazine ring and a trifluoromethyl group suggests that the compound may have significant lipophilicity, which could influence its drug-likeness and ability to cross biological membranes . The physical properties such as solubility, melting point, and stability would need to be determined experimentally.
Applications De Recherche Scientifique
Arylpiperazine Derivatives: Disposition and Metabolism
Arylpiperazine derivatives, which include compounds with structural elements similar to "2-(4-Chlorophenoxy)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone," have been extensively studied for their disposition and metabolism. These compounds, used in clinical applications for treating depression, psychosis, or anxiety, undergo extensive pre-systemic and systemic metabolism, including CYP3A4-dependent N-dealkylation to 1-aryl-piperazines. These metabolites have varied effects related to serotonin receptors, among others. Understanding their metabolism is crucial for exploring their therapeutic potential and safety profile (Caccia, 2007).
Piperazine Derivatives for Therapeutic Use
Piperazine, a core structural component of the compound , serves as a significant scaffold in drug design, found in various therapeutic agents, including antipsychotics, antihistamines, antianginals, and antidepressants. The slight modification in the substitution pattern on the piperazine nucleus significantly impacts the medicinal potential of resultant molecules. This versatility underscores the importance of piperazine-based molecules in drug discovery, hinting at the potential utility of the specific compound in various therapeutic areas (Rathi et al., 2016).
Environmental Impact of Chlorophenols
While not directly related to therapeutic applications, understanding the environmental impact of chlorophenols, which share structural features with the "2-(4-Chlorophenoxy)" part of the compound, can inform its safe handling and potential ecological considerations. Chlorophenols are cited as major precursors of dioxins in chemical and thermal processes, including waste incineration. Studies on their formation, distribution, and environmental impact can guide research on minimizing the adverse effects of related compounds (Peng et al., 2016).
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClF3N4O2/c18-12-1-3-13(4-2-12)27-10-16(26)25-7-5-24(6-8-25)15-9-14(17(19,20)21)22-11-23-15/h1-4,9,11H,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQOKBWXCBAIRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClF3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

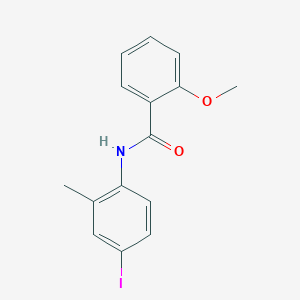
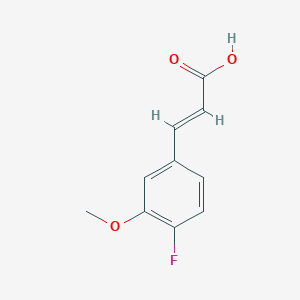
![tert-butyl N-{2-[(1-cyano-1-methyl-3-phenylpropyl)carbamoyl]ethyl}carbamate](/img/structure/B2529271.png)
![3-(3,4-dichlorophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one](/img/structure/B2529272.png)
![N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[2-(2-hydroxyethoxy)ethyl]oxamide](/img/structure/B2529273.png)
![2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2529275.png)
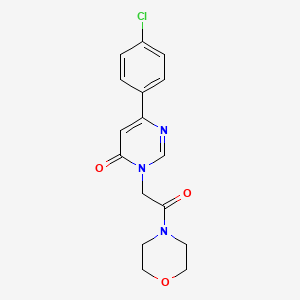
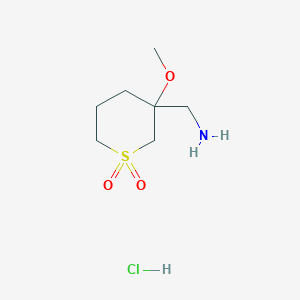
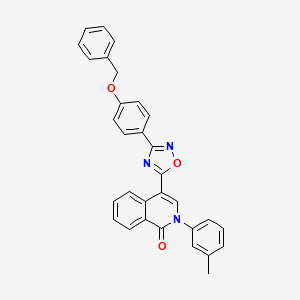
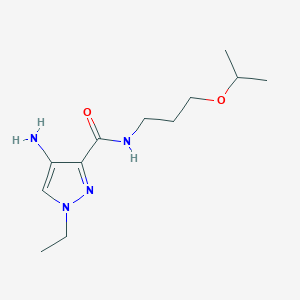
![1,3-Dimethyl-8-[3-(methylethoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione](/img/structure/B2529283.png)
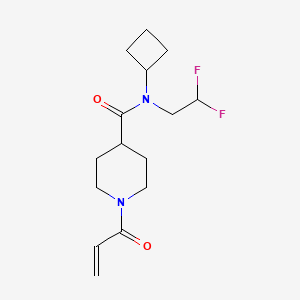
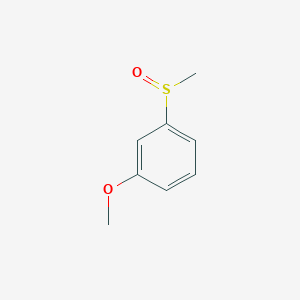
![1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexanamine](/img/structure/B2529287.png)